molecular formula C12H14O3 B14152197 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- CAS No. 89084-84-4

1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-

Cat. No.: B14152197
CAS No.: 89084-84-4
M. Wt: 206.24 g/mol
InChI Key: RBBGZVFBBYBNEH-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- is an organic compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with a dimethyl group and a propenyloxy group. It is a colorless liquid and is often used in various chemical and industrial applications due to its reactivity and stability .

Preparation Methods

The synthesis of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- typically involves the reaction of catechol with disubstituted halomethanes. This method is efficient and yields a high purity product. The reaction conditions often include the use of aprotic polar solvents to facilitate the methylenation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Its reactivity allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .

Comparison with Similar Compounds

1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of 1,3-Benzodioxole, 2,2-dimethyl-4-(2-propenyloxy)-, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89084-84-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2,2-dimethyl-4-prop-2-enoxy-1,3-benzodioxole

InChI

InChI=1S/C12H14O3/c1-4-8-13-9-6-5-7-10-11(9)15-12(2,3)14-10/h4-7H,1,8H2,2-3H3

InChI Key

RBBGZVFBBYBNEH-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OCC=C)C

Origin of Product

United States

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